Chroman, 6-(p-chlorobenzoyl)-
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Overview
Description
Chroman, 6-(p-chlorobenzoyl)- is a chemical compound that belongs to the class of chromanes, which are benzopyran derivatives. This compound is characterized by the presence of a p-chlorobenzoyl group attached to the chromane structure. Chromanes are known for their diverse biological activities and are found in various natural products and synthetic molecules.
Preparation Methods
The synthesis of chroman, 6-(p-chlorobenzoyl)- can be achieved through several synthetic routes. One common method involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using modularly designed organocatalysts. This reaction proceeds through a domino Michael/hemiacetalization process, followed by PCC oxidation and dehydroxylation to yield the desired chromane derivative . Another method involves the Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and Mitsunobu cyclization .
Chemical Reactions Analysis
Chroman, 6-(p-chlorobenzoyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include PCC (pyridinium chlorochromate) for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of chromane derivatives can yield chroman-2-ones, while reduction can lead to the formation of chromanols .
Scientific Research Applications
Chroman, 6-(p-chlorobenzoyl)- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, chromane derivatives have been studied for their anti-inflammatory, anticancer, and antiviral activities . Additionally, chromane compounds have been used in the development of liposomal formulations to reduce cardiotoxicity in drug delivery systems .
Mechanism of Action
The mechanism of action of chroman, 6-(p-chlorobenzoyl)- involves its interaction with specific molecular targets and pathways. For instance, chromane derivatives have been shown to inhibit protein kinases, aldose reductase, and HIV-1 reverse transcriptase . These interactions are mediated through the binding of the chromane scaffold to the active sites of these enzymes, thereby inhibiting their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Chroman, 6-(p-chlorobenzoyl)- can be compared with other similar compounds such as chroman-2-ones, chroman-4-ones, and chromanols. While all these compounds share the chromane scaffold, they differ in their functional groups and biological activities. For example, chroman-4-ones are known for their anticancer and anti-inflammatory properties, while chromanols exhibit antioxidant activity . The presence of the p-chlorobenzoyl group in chroman, 6-(p-chlorobenzoyl)- imparts unique chemical and biological properties that distinguish it from other chromane derivatives.
Biological Activity
Chroman compounds, particularly those with structural modifications such as 6-(p-chlorobenzoyl)-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Chroman, 6-(p-chlorobenzoyl)-, focusing on its anticancer properties, cytotoxic effects, and potential therapeutic applications.
Overview of Chroman Compounds
Chroman derivatives are known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The structural diversity of chroman compounds allows for the modulation of their biological activities through synthetic modifications. The compound Chroman, 6-(p-chlorobenzoyl)- is a notable example that has been investigated for its potential in cancer therapy.
Anticancer Activity
Recent studies have demonstrated that various chroman derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance, research has shown that chroman-2,4-dione derivatives display moderate to high cytotoxicity against leukemia and breast cancer cells. The compound 6-(p-chlorobenzoyl)- is particularly interesting as it may enhance the potency of chroman derivatives through the introduction of the p-chlorobenzoyl group.
Case Studies and Research Findings
- Cytotoxic Effects : A study evaluated the cytotoxicity of several chroman derivatives against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-lymphocyte), and MCF-7 (human breast cancer) cell lines using the MTT assay. The results indicated that:
- Mechanism of Action : The mechanism by which chroman derivatives exert their anticancer effects often involves induction of apoptosis in cancer cells. Studies suggest that these compounds may activate specific signaling pathways that lead to cell cycle arrest and programmed cell death.
Biological Activity Table
The following table summarizes the biological activities associated with Chroman and its derivatives:
Properties
CAS No. |
5954-22-3 |
---|---|
Molecular Formula |
C16H13ClO2 |
Molecular Weight |
272.72 g/mol |
IUPAC Name |
(4-chlorophenyl)-(3,4-dihydro-2H-chromen-6-yl)methanone |
InChI |
InChI=1S/C16H13ClO2/c17-14-6-3-11(4-7-14)16(18)13-5-8-15-12(10-13)2-1-9-19-15/h3-8,10H,1-2,9H2 |
InChI Key |
XSWRGJGVJHNDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)Cl)OC1 |
Origin of Product |
United States |
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